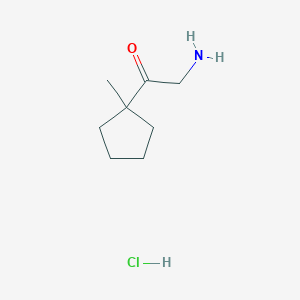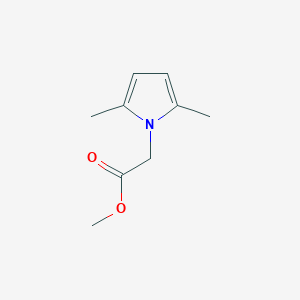![molecular formula C9H13N3O B6602554 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide CAS No. 2089056-30-2](/img/structure/B6602554.png)
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is a compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its ability to form covalent bonds with biological targets upon exposure to UV light, making it a valuable tool in chemical biology and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide typically involves the following steps:
Formation of the Diazirine Ring: This is achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the But-3-yn-1-yl Group:
N-Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazirine ring or the but-3-yn-1-yl group.
Substitution: The compound can undergo substitution reactions, particularly at the diazirine ring or the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized diazirine derivatives, while reduction could result in reduced diazirine or but-3-yn-1-yl derivatives.
Aplicaciones Científicas De Investigación
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Employed in the study of protein-protein and protein-ligand interactions.
Industry: Used in the development of new materials and chemical probes.
Mecanismo De Acción
The mechanism of action of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is unique due to its specific structure, which combines a diazirine ring with a but-3-yn-1-yl group and an N-methylpropanamide moiety. This combination of functional groups provides unique reactivity and versatility in various applications, particularly in photo-crosslinking and molecular interaction studies.
Propiedades
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-4-6-9(11-12-9)7-5-8(13)10-2/h1H,4-7H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJCYNFLNSQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1(N=N1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)







![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

